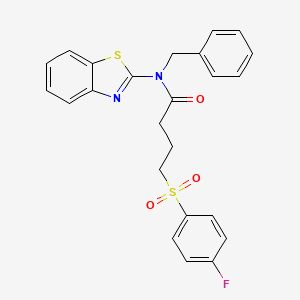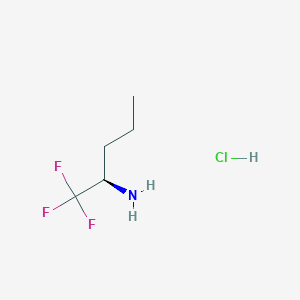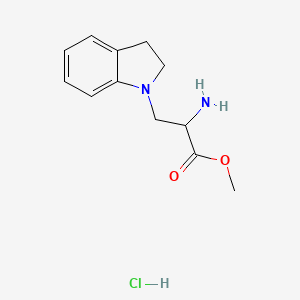
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as piperidone analogs, involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Dopamine Receptor Affinity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide derivatives have been studied for their affinity and selectivity towards dopamine receptors. One study focused on structural modifications to enhance dopamine D(4) receptor ligand affinity, revealing that changes in the amide bond and alkyl chain length could decrease affinity. Semirigid analogues maintained similar D(4) receptor affinity levels as their open counterparts (Perrone et al., 2000).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including those with structural similarities to the compound of interest, has shown antimicrobial properties. A study synthesizing various 1,2,4-triazole derivatives revealed that some compounds exhibited moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007).
EGFR Inhibition for Anti-cancer Activity
Another area of interest is the potential anti-cancer activity through EGFR inhibition. Benzimidazole derivatives bearing 1,2,4-triazole were studied for their tautomeric properties, conformations, and anti-cancer mechanisms. These compounds showed promising results in molecular docking studies, indicating potential as EGFR inhibitors (Karayel, 2021).
Dopamine D(3) Receptor Ligand Development
Further modifications to related compounds aimed at identifying structural features conducive to dopamine D(3) receptor affinity resulted in the identification of several high-affinity D(3) ligands. This research provides insight into the development of selective ligands for neurological studies and potential therapeutic applications (Leopoldo et al., 2002).
Serotonin 5-HT4 Receptor Agonism
A study on benzamide derivatives including a piperidin-4-ylmethyl moiety investigated their effects on gastrointestinal motility, identifying compounds with selective serotonin 5-HT4 receptor agonism. This suggests potential applications in treating gastrointestinal disorders (Sonda et al., 2004).
特性
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-31-20-5-3-2-4-18(20)21(29)24-16-10-12-27(13-11-16)22(30)19-14-28(26-25-19)17-8-6-15(23)7-9-17/h2-9,14,16H,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZIRPWHTXBEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)
![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2662995.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2662997.png)
![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2662999.png)
![2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2663000.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2663002.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2663006.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663009.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663011.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2663013.png)
